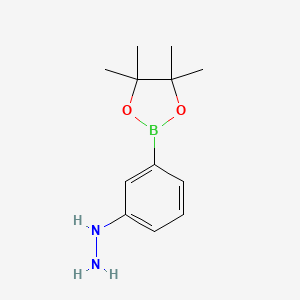
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine is an organic compound that features a hydrazine group attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine typically involves the reaction of a phenylhydrazine derivative with a boronic ester. One common method includes the use of a palladium-catalyzed coupling reaction, where the phenylhydrazine reacts with a boronic ester under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the target compound while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine involves its interaction with molecular targets through its hydrazine and boronic ester groups. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: Lacks the boronic ester group, making it less versatile in certain chemical reactions.
Boronic Esters: Do not contain the hydrazine group, limiting their reactivity in specific contexts.
Azo Compounds: Formed from the oxidation of hydrazines, but have different chemical properties and applications.
Uniqueness
[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine is unique due to the presence of both hydrazine and boronic ester functionalities, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H19BN2O2 |
|---|---|
Peso molecular |
234.10 g/mol |
Nombre IUPAC |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-7-10(8-9)15-14/h5-8,15H,14H2,1-4H3 |
Clave InChI |
ADVHWLJYTOVTJW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















